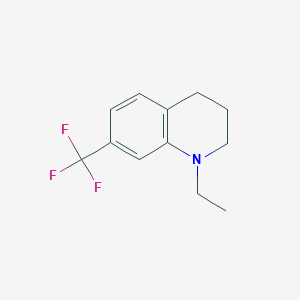

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

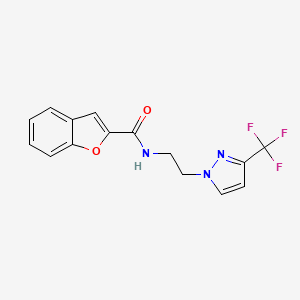

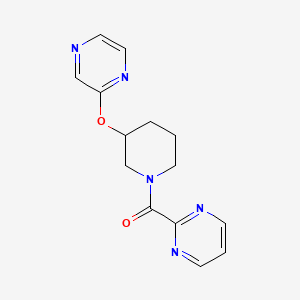

“1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been presented .Chemical Reactions Analysis

The trifluoromethylation of N-heteroaromatic compounds has been achieved through the highly regioselective addition of a trifluoromethyl nucleophile . This reaction proceeds under mild conditions in gram scale with high functional group tolerance .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydroquinoline Derivatives

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a pivotal compound in the synthesis of diverse tetrahydroquinoline derivatives. For instance, studies have demonstrated its role in intramolecular cyclisation processes leading to the production of 1-substituted 3,4-dihydroisoquinolines, which are valuable intermediates for further chemical transformations (Gittos et al., 1976). Similarly, the compound has been identified in the context of antibiotic discovery from microbial sources, as seen in the isolation of helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, indicating its presence in natural products with significant biological activity (Asolkar et al., 2004).

Medicinal Chemistry Applications

In medicinal chemistry, the manipulation of tetrahydroquinoline derivatives, including those related to this compound, has been explored for the design of potent and selective inhibitors for therapeutic targets. For example, the application of beta-fluorination on tetrahydroisoquinoline inhibitors has been investigated to achieve a balance between potency and selectivity in inhibiting phenylethanolamine N-methyltransferase, a key enzyme involved in catecholamine biosynthesis (Grunewald et al., 2006). Furthermore, the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives and their evaluation for antibacterial activity showcases the potential of such compounds in developing new antibacterial agents (Lingaiah et al., 2012).

Material Science and Dye Synthesis

Tetrahydroquinoline derivatives have also found applications in material science, particularly in the synthesis of azo disperse dyes. The introduction of a trifluoromethyl group, as seen in this compound, enhances lightfastness properties on textiles, demonstrating the role of such compounds in improving dye performance (Aliwarga & Hallas, 1981).

Wirkmechanismus

Target of Action

The primary target of 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is Topoisomerase II . Topoisomerase II is an established target for anticancer drugs . It plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating the separation of the DNA strands during these processes .

Mode of Action

This compound interacts with its target, Topoisomerase II, by inhibiting its activity . This inhibition leads to the prevention of DNA replication and transcription, thereby inhibiting cell proliferation .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways by inhibiting Topoisomerase II . This results in the disruption of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s stability against liver enzymes suggests good bioavailability .

Result of Action

The inhibition of Topoisomerase II by this compound leads to the disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

Eigenschaften

IUPAC Name |

1-ethyl-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-5-6-10(8-11(9)16)12(13,14)15/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPWFRSAVPKVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2942856.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)

![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)